N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of 7-amino-5-methylpyrazolo[1,5-A]pyrimidine with decyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine
- 7-Amino-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
- 7-Hydrazinyl-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Uniqueness
N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its decyl chain, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
Properties
CAS No. |
61098-33-7 |
---|---|
Molecular Formula |
C17H28N4 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-decyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H28N4/c1-3-4-5-6-7-8-9-10-12-18-17-14-15(2)20-16-11-13-19-21(16)17/h11,13-14,18H,3-10,12H2,1-2H3 |
InChI Key |
LHZZFTJURFOTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC(=NC2=CC=NN21)C |
Origin of Product |
United States |
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